2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
Description
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a sulfonamide derivative featuring a benzoic acid backbone substituted at the 2-position with chlorine and at the 5-position with a sulfamoyl group. The sulfamoyl moiety is further functionalized with phenyl and allyl (prop-2-en-1-yl) groups.
Properties
IUPAC Name |
2-chloro-5-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-2-10-18(12-6-4-3-5-7-12)23(21,22)13-8-9-15(17)14(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKUTZMNCCUMKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of benzoic acid to introduce the chloro group. This is followed by the sulfonation of the phenyl group with prop-2-en-1-ylsulfamoyl chloride under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Scientific Research Applications
This compound is primarily utilized in the following areas:
-
Antimicrobial Research :
- The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Studies have shown its effectiveness with Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity.
This suggests potential use in developing new antibiotics or therapeutic agents targeting bacterial infections .Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 2.43 µg/mL Bacillus subtilis 2.42 µg/mL Escherichia coli 2.43 µg/mL - Pharmacological Studies :
- In Vitro Biological Activity :
- Toxicity Assessments :
Case Studies
-
Antibacterial Activity :
A study published in Molecules evaluated the antibacterial effects of several sulfonamide derivatives, including 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid. The results highlighted its superior activity against resistant bacterial strains compared to conventional antibiotics . -
Mechanism of Action :
Research has focused on elucidating the mechanism by which this compound exerts its biological effects, particularly through electrophilic substitution reactions that allow it to interact with target proteins within microbial cells . -
Comparative Analysis :
Comparative studies with similar compounds have shown that this compound possesses unique structural features that enhance its biological activity and selectivity against certain pathogens .
Mechanism of Action
The mechanism of action of 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical properties of the target compound with selected analogs:
*Molecular weight estimated based on formula.
Key Comparisons
Substituent Diversity: The target compound’s allyl group distinguishes it from analogs with stable alkyl/aryl substituents. The allyl moiety may confer unique reactivity (e.g., susceptibility to oxidation or polymerization) compared to the isopropyl group in or the pyrazolone ring in .
Biological Relevance: Sulfonamides with aromatic substituents (e.g., phenyl, 4-chlorophenyl) are common in antimicrobial agents. The target compound’s phenyl group may enhance target binding via π-π stacking, while the allyl group could modulate membrane permeability . The pyrazolone-containing analog () may exhibit anti-inflammatory activity due to structural similarity to known pyrazolone-based drugs (e.g., metamizole) .
Synthetic Accessibility :
- Synthesis of the target compound likely follows a route similar to : chlorosulfonation of benzoic acid derivatives followed by substitution with phenyl and allylamine .
- Piperidine- and pyrazolone-substituted analogs () require more complex synthetic steps, including heterocycle formation .
Research Implications and Challenges
- Reactivity : The allyl group in the target compound offers opportunities for further functionalization (e.g., thiol-ene click chemistry) but may complicate storage and stability .
- Comparative Efficacy : Analogs with nitro or heterocyclic groups () may outperform the target compound in specific applications due to enhanced electronic or steric effects.
Biological Activity
2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula . It belongs to a class of compounds that have garnered attention due to their potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a chloro group, a phenyl group, and a sulfamoyl group attached to a benzoic acid core. Its structural uniqueness contributes to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClNO4S |
| Molecular Weight | 351.81 g/mol |
| CAS Number | 748776-36-5 |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modifying their activity and leading to various physiological effects. The precise mechanisms remain an area of ongoing research.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often fall between 3.12 and 12.5 μg/mL, suggesting potential efficacy for this compound as an antimicrobial agent .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoic acid derivatives against common pathogens. The results indicated that compounds with sulfamoyl substitutions exhibited enhanced activity compared to their non-substituted counterparts .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds has revealed that modifications in the phenyl ring and the presence of halogen atoms significantly affect biological activity. This suggests that this compound may possess unique properties that merit detailed exploration .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC μg/mL) | Notes |
|---|---|---|
| This compound | TBD | Investigated for antimicrobial effects |
| 2-Chloro-5-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid | 3.12 - 12.5 | Similar structure with methoxy group |
| 2-Chloro-5-[3-(trifluoromethyl)phenyl(sulfamoyl)]benzoic acid | TBD | Explored for industrial applications |
Q & A
Q. What are the standard synthetic routes for 2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves coupling 2-chloro-5-sulfamoylbenzoic acid with substituted anilines (e.g., allyl-substituted phenylamines) under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as triethylamine or pyridine are used to deprotonate intermediates and accelerate sulfonamide bond formation. Purification via column chromatography or recrystallization ensures high purity . Optimization focuses on solvent choice, temperature control (60–100°C), and stoichiometric ratios to minimize side products like unreacted sulfonyl chlorides or over-substituted derivatives.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, allyl protons at δ 5.1–5.8 ppm) and confirms sulfonamide linkage.
- X-ray crystallography : Determines molecular geometry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine crystal structures, resolving challenges like disorder in allyl groups or Cl/F positional ambiguities .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ ≈ 364 m/z) and fragmentation patterns.
Q. How can researchers assess the compound's preliminary biological activity?
Initial screens involve enzyme inhibition assays (e.g., α-glucosidase or carbonic anhydrase) to evaluate binding affinity. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Cell viability assays (MTT or resazurin) test cytotoxicity in mammalian lines (e.g., HEK-293 or HeLa) to rule out nonspecific effects .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and computational models be resolved?
Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Combine molecular docking (AutoDock Vina ) with molecular dynamics simulations (AMBER/GROMACS) to assess binding mode stability. Validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and confirm docking predictions .
Q. What strategies address low crystallinity during X-ray structure determination?
Poor crystallization is common due to flexible allyl or sulfamoyl groups. Strategies:
Q. How do substituents on the phenyl and allyl groups influence structure-activity relationships (SAR)?
Systematic SAR studies compare analogs with electron-withdrawing (e.g., -CF₃, -NO₂) or donating (-OCH₃) groups on the phenyl ring. Allyl group modifications (e.g., cyclopropane or halogenation) alter steric bulk and π-π stacking. Biological data (IC₅₀, logP) are modeled via QSAR using descriptors like Hammett constants or molecular polarizability .
Q. What computational workflows predict metabolic stability and toxicity?
- Metabolism : Use CYP450 isoform docking (CYP3A4, CYP2D6) and metabolite prediction tools (e.g., GLORYx).
- Toxicity : Apply ADMET predictors (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks. Validate with hepatic microsome assays to quantify metabolic half-life (t₁/₂) .
Methodological Challenges
Q. How to troubleshoot low yields in sulfonamide coupling reactions?
Low yields (<40%) may stem from moisture sensitivity or competing hydrolysis. Solutions:
- Anhydrous conditions : Use molecular sieves or inert gas (N₂/Ar).
- Activating agents : Employ carbodiimides (EDC/DCC) to stabilize reactive intermediates.
- Real-time monitoring : Track reaction progress via TLC or inline IR spectroscopy .
Q. What techniques resolve overlapping signals in NMR spectra?
- 2D NMR : HSQC and HMBC distinguish coupled protons and quaternary carbons.
- Variable temperature (VT-NMR) : Suppress dynamic effects (e.g., rotamerism in sulfonamides).
- Isotopic labeling : Synthesize ¹³C-enriched analogs for unambiguous assignments .
Safety and Handling
Q. What precautions are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
